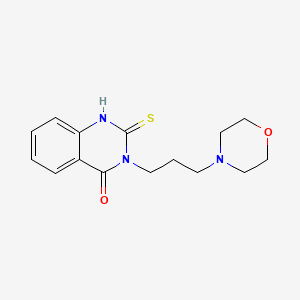
3-(3-morpholin-4-ylpropyl)-2-sulfanylidene-1H-quinazolin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “3-(3-morpholin-4-ylpropyl)-2-sulfanylidene-1H-quinazolin-4-one” is a quinazolinone derivative. Quinazolinones are a class of organic compounds with a bicyclic structure, which includes a benzene ring fused to a quinazoline ring . The morpholin-4-ylpropyl group attached to the quinazolinone core suggests that this compound might have interesting biological activities .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a quinazolinone core with a morpholin-4-ylpropyl group attached . The exact structure would depend on the positions of these groups and any other substituents present.Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out . Quinazolinones can undergo a variety of reactions, including substitutions, additions, and ring-opening reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure . These could include its solubility in various solvents, its melting point and boiling point, and its spectral properties .Applications De Recherche Scientifique
Synthesis and Medicinal Chemistry
Quinazoline derivatives, including those similar to 3-(3-morpholin-4-ylpropyl)-2-sulfanylidene-1H-quinazolin-4-one, have been extensively studied for their potential in medicinal chemistry. These compounds have demonstrated interesting anticancer activities through various mechanisms, including inhibition of cell proliferation and interaction with DNA. For instance, the synthesis of 6-(Morpholin-4-yl)benzo[h]quinazolin-4(3H)-one derivatives and their biological screening revealed potential cytotoxicity against A549 and HT29 cell lines, indicating their relevance in anticancer research (Nowak et al., 2014).
Antiviral Research
Research into quinazoline derivatives has also extended into antiviral applications. Novel 3-sulphonamido-quinazolin-4(3H)-one derivatives have been synthesized and evaluated for their antiviral activities against a range of respiratory and biodefense viruses. This research illustrates the potential of quinazoline derivatives in developing treatments for infectious diseases, highlighting their versatility beyond cancer research (Selvam et al., 2007).
Insecticidal Applications
Beyond their applications in human health, quinazoline derivatives have been explored for their insecticidal efficacy. Synthesis and evaluation of novel bis quinazolinone derivatives have demonstrated their potential as insecticides, suggesting an avenue for developing new pest control agents (El-Shahawi et al., 2016).
Anticancer Agents and PI3K Inhibitors
Further emphasizing their role in medicinal chemistry, certain quinazolinone derivatives have been identified as novel structures of PI3K inhibitors and anticancer agents. Their synthesis and evaluation against various cancer cell lines affirm the significance of quinazoline derivatives in oncology, offering a promising route for the development of new therapeutic agents (Shao et al., 2014).
Corrosion Inhibition
Interestingly, quinazolinone derivatives have also found applications in materials science, particularly in corrosion inhibition. Research into novel quinazolinone derivatives as corrosion inhibitors for mild steel in acidic media demonstrates their potential in protecting metals from corrosion, highlighting the diverse utility of these compounds beyond biological applications (Errahmany et al., 2020).
Mécanisme D'action
Target of Action
Similar compounds have been found to interact with integrin alpha-l and Tumor necrosis factor receptor superfamily member 1A . These targets play a significant role in cell adhesion and immune response, respectively.
Mode of Action
Based on its structural similarity to other compounds, it may interact with its targets to modulate their activity . This can result in changes to cellular processes such as cell adhesion and immune response.
Safety and Hazards
Orientations Futures
The future directions for research on this compound could include further studies to elucidate its synthesis, structure, reactivity, mechanism of action, and biological activities. It could also be interesting to explore its potential applications in medicine, given the known biological activities of quinazolinones .
Propriétés
IUPAC Name |
3-(3-morpholin-4-ylpropyl)-2-sulfanylidene-1H-quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O2S/c19-14-12-4-1-2-5-13(12)16-15(21)18(14)7-3-6-17-8-10-20-11-9-17/h1-2,4-5H,3,6-11H2,(H,16,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGDJVNHECFFQHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCN2C(=O)C3=CC=CC=C3NC2=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[3-(Morpholin-4-yl)propyl]-2-sulfanyl-3,4-dihydroquinazolin-4-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{(E)-[(3,4-dichlorophenyl)imino]methyl}-6-methoxyphenol](/img/structure/B2983572.png)
![3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)propanamide](/img/structure/B2983573.png)

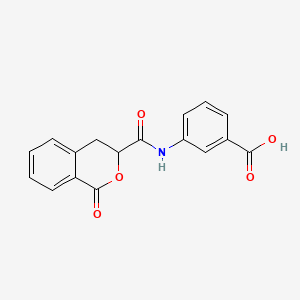
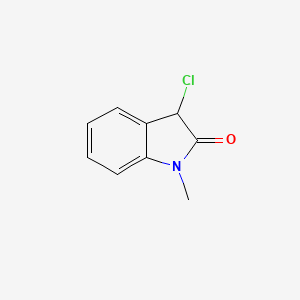
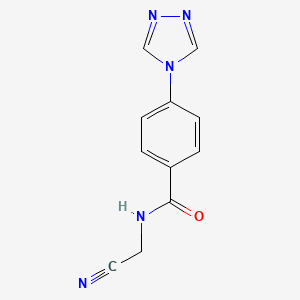
![6-Methoxy-2-(3-morpholinopropyl)-1-(p-tolyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2983581.png)
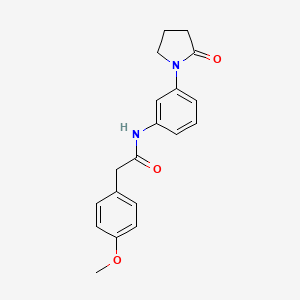
![((1R,5S)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)(thiophen-3-yl)methanone](/img/structure/B2983586.png)
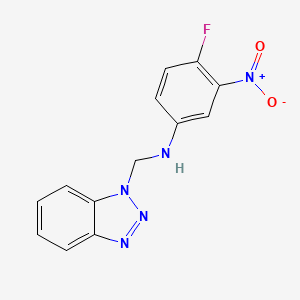
![2-[1-[(3-Fluorophenyl)methyl]indol-3-yl]sulfonyl-1-piperidin-1-ylethanone](/img/structure/B2983590.png)
![1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(furan-3-yl)-2-hydroxyethyl)urea](/img/structure/B2983591.png)

